

Pharmacokinetics of (R)-JNJ-31020028 in Rats: A Technical Overview

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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126

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This guide provides an in-depth analysis of the pharmacokinetic profile of **(R)-JNJ-31020028**, a selective and brain-penetrant neuropeptide Y (NPY) Y2 receptor antagonist, with a focus on studies conducted in rat models. The information is intended for researchers, scientists, and professionals in the field of drug development.

(R)-JNJ-31020028 has been investigated for its potential therapeutic effects, including antidepressant-like and anxiolytic properties.^{[1][2]} Understanding its pharmacokinetic properties is crucial for the design and interpretation of preclinical studies. The data presented here is primarily based on studies of the racemic mixture of JNJ-31020028, as specific pharmacokinetic data for the (R)-enantiomer is not readily available in the public domain. The R-isomer is noted to have a slightly higher affinity for the NPY Y2 receptor.^[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of JNJ-31020028 have been determined in rats following oral, intravenous, and subcutaneous administration. The compound exhibits poor oral bioavailability but is highly bioavailable when administered subcutaneously.^{[4][5]}

Table 1: Pharmacokinetic Parameters of JNJ-31020028 in Rats

Parameter	Value	Route of Administration	Dose	Reference
Oral Bioavailability	6%	Oral	10 mg/kg	[4] [5]
Subcutaneous Bioavailability	100%	Subcutaneous	10 mg/kg	[4] [5]
Cmax	4.35 μ M	Subcutaneous	10 mg/kg	[4] [6]
Tmax	0.5 hours	Subcutaneous	10 mg/kg	[6]
AUCinf	7.91 h \cdot μ M	Subcutaneous	10 mg/kg	[6]
Half-life (t _{1/2})	0.83 hours	Subcutaneous	10 mg/kg	[5] [6]

Experimental Protocols

A variety of in vitro and in vivo experimental models have been employed to characterize the pharmacological and pharmacokinetic properties of JNJ-31020028 in rats.

Table 2: Summary of Experimental Designs

Experiment Type	Animal Model	Key Methodologies	Purpose	Reference
In Vitro Receptor Binding	-	Inhibition of PYY binding in rat hippocampus preparations.	To determine the binding affinity for the rat Y2 receptor.	[5][7]
In Vitro Functional Assay	Rat Vas Deferens	Measurement of inhibition of NPY(13-36)-induced decreases in twitch contraction amplitude.	To assess the antagonist activity at the Y2 receptor.	[8]
Ex Vivo Receptor Occupancy	Sprague-Dawley Rats	Autoradiography following subcutaneous administration.	To determine the extent of Y2 receptor binding in the brain after systemic administration.	[5][7]
In Vivo Microdialysis	Rats	Measurement of norepinephrine release in the hypothalamus.	To investigate the in vivo functional consequences of Y2 receptor antagonism.	[5][7]
Behavioral Studies	Olfactory Bulbectomized (OBX) Rats	Forced swim test, grooming behavior analysis.	To evaluate antidepressant-like effects.	[1][6]
Anxiety Models	Male Sprague-Dawley and Wistar Rats	Elevated plus-maze following alcohol withdrawal.	To assess anxiolytic-like properties.	[2]

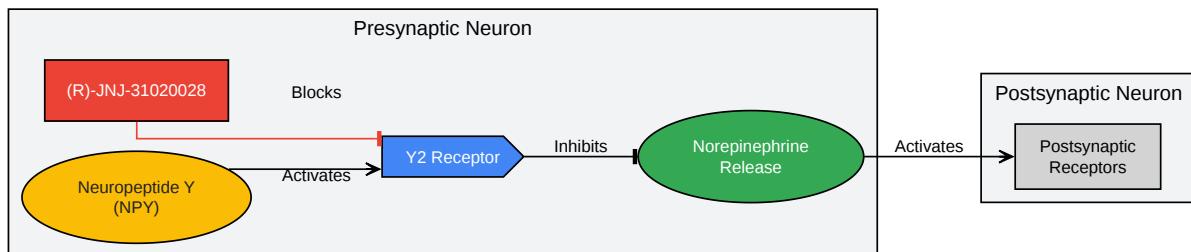
Pharmacokinetic Studies	Rats	Administration via oral, intravenous, and subcutaneous routes with subsequent plasma concentration analysis.	To determine key pharmacokinetic parameters.	[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Mechanism of Action: NPY Y2 Receptor Antagonism

(R)-JNJ-31020028 acts as an antagonist at the Neuropeptide Y (NPY) Y2 receptor. The Y2 receptor is a presynaptic autoreceptor that, when activated by NPY, inhibits the release of neurotransmitters such as norepinephrine.^{[5][7]} By blocking this receptor, **(R)-JNJ-31020028** prevents this negative feedback, leading to an increase in neurotransmitter release.

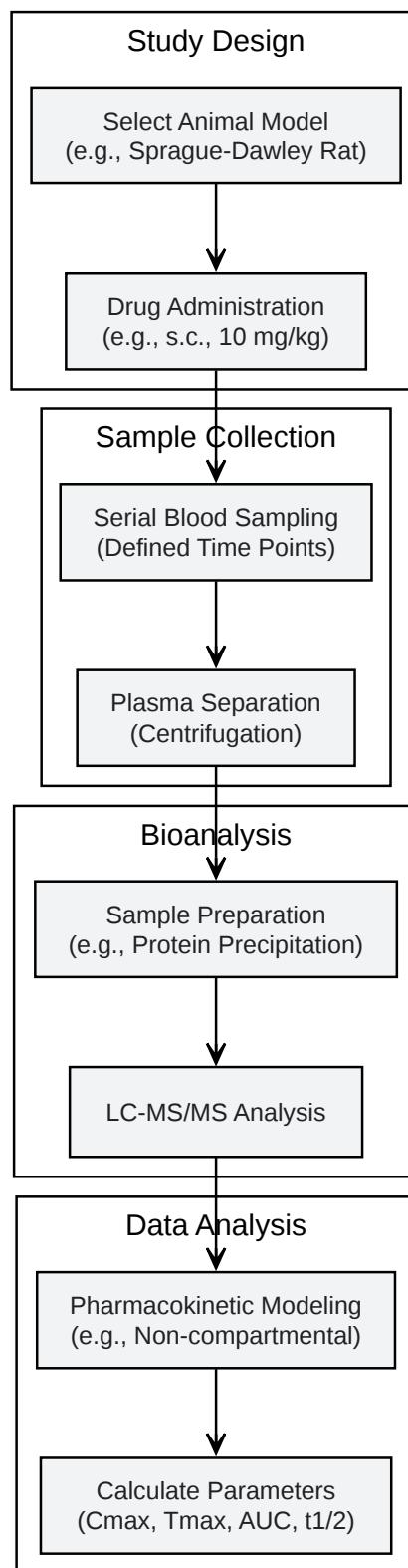


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Caption: Signaling pathway of **(R)-JNJ-31020028** at the NPY Y2 receptor.

General Workflow for In Vivo Pharmacokinetic Studies in Rats

The following diagram illustrates a generalized workflow for conducting in vivo pharmacokinetic studies of **(R)-JNJ-31020028** in a rat model.



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Caption: Generalized experimental workflow for pharmacokinetic studies.

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